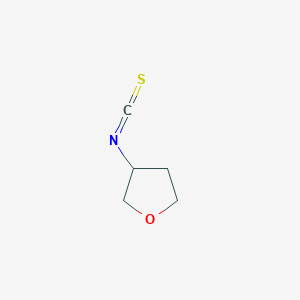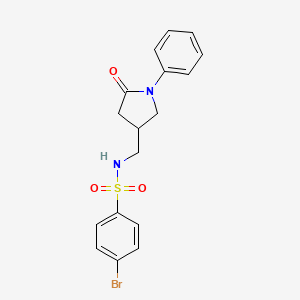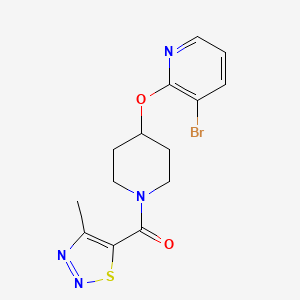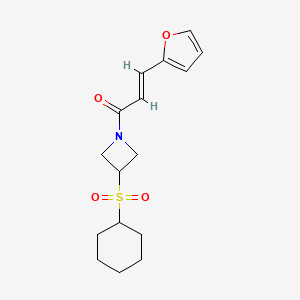![molecular formula C14H13FN2O B2948007 4-amino-N-[(2-fluorophenyl)methyl]benzamide CAS No. 362520-32-9](/img/structure/B2948007.png)
4-amino-N-[(2-fluorophenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-[(2-fluorophenyl)methyl]benzamide is a novel antiandrogen drug. It is a key intermediate in the synthesis of MDV (Marek’s Disease Virus) 3100, a new generation oral androgen antagonist medicine developed by the United States drug developer Medivation company. It is primarily used in treating advanced prostate cancer (CRPC) patients .
Synthesis Analysis
4-amino-2-fluoro-N-methylbenzamide acts as a reagent in the design, synthesis, and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. It is also used in the preparation and structure-activity relationship of chiral benzyloxypyridinone derivatives as c-Met kinase inhibitors .Molecular Structure Analysis
The molecular formula of 4-amino-N-[(2-fluorophenyl)methyl]benzamide is C14H13FN2O, and its molecular weight is 244.26 .Chemical Reactions Analysis
4-amino-2-fluoro-N-methylbenzamide acts as a reagent in the design, synthesis, and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists. It is also used in the preparation and structure-activity relationship of chiral benzyloxypyridinone derivatives as c-Met kinase inhibitors .Physical And Chemical Properties Analysis
The molecular formula of 4-amino-N-[(2-fluorophenyl)methyl]benzamide is C14H13FN2O, and its molecular weight is 244.26 .Scientific Research Applications
Cancer Treatment and Mechanism Studies
Histone Deacetylase Inhibition : A related compound, MGCD0103, is a small molecule histone deacetylase (HDAC) inhibitor with selective activity against HDACs 1-3 and 11. It has demonstrated the ability to block cancer cell proliferation, induce histone acetylation, upregulate p21 (cip/waf1) protein expression, and trigger cell-cycle arrest and apoptosis. MGCD0103 is orally bioavailable and has shown significant antitumor activity in vivo, making it a promising candidate for cancer treatment (Zhou et al., 2008).
Antitumor Benzothiazoles : Novel 2-(4-aminophenyl)benzothiazoles possess highly selective, potent antitumor properties both in vitro and in vivo. These compounds induce and are metabolized by cytochrome P450 1A1 to active metabolites. Amino acid conjugation has been used to enhance solubility and bioavailability, with promising results in preclinical models of breast and ovarian cancer, indicating their potential suitability for clinical evaluation (Bradshaw et al., 2002).
Neurological Applications
- Serotonin Receptor Imaging in Alzheimer's Disease : A selective serotonin 1A (5-HT(1A)) molecular imaging probe was utilized to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research highlights the potential of related compounds in developing diagnostic tools and treatments for neurological conditions by targeting specific receptors (Kepe et al., 2006).
Material Science and Polymer Development
- Polyamide Synthesis : Research into the synthesis and properties of ortho-linked polyamides based on derivatives including 4-tert-butylcatechol has led to the development of new materials with potential applications in various industries. These polyamides exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for a wide range of technological applications (Hsiao et al., 2000).
Mechanism of Action
Target of Action
These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
, which could influence its absorption and distribution. Its molecular weight is 244.26 , which could also impact its pharmacokinetic properties.
Action Environment
, suggesting that it could be stable in a variety of environmental conditions.
Safety and Hazards
The compound is labeled with the GHS07 pictogram. It has the following hazard statements: H302, H312, H315, H319, H332, H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and in case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .
Future Directions
properties
IUPAC Name |
4-amino-N-[(2-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-13-4-2-1-3-11(13)9-17-14(18)10-5-7-12(16)8-6-10/h1-8H,9,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAAQZGDDXCWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[(2-fluorophenyl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one](/img/structure/B2947925.png)

![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2947928.png)


![N-(3-acetamidophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2947932.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(naphthalen-2-ylsulfanyl)acetate](/img/structure/B2947933.png)



![6-(3-Fluorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2947943.png)

